2-Chloroaniline hydrochloride-13C6
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Overview
Description
2-Chloroaniline hydrochloride-13C6 is a labeled compound where the carbon atoms in the aniline ring are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in various analytical techniques due to its isotopic labeling. The molecular formula of this compound is C6H7Cl2N, and it has a molecular weight of 169.99 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroaniline hydrochloride-13C6 typically involves the chlorination of aniline-13C6. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the aniline ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloroaniline hydrochloride-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it to 2-chloroaniline or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, quinones.
Reduction: 2-Chloroaniline, other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloroaniline hydrochloride-13C6 is widely used in scientific research, including:
Chemistry: As a tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-Chloroaniline hydrochloride-13C6 involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound in different systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroaniline-13C6
- 1,4-Dichlorobenzene-13C6
- 4-Chloro-2-methylphenoxyacetic acid-13C6
- p-Toluidine-13C6
Uniqueness
2-Chloroaniline hydrochloride-13C6 is unique due to its specific isotopic labeling, which makes it particularly useful as a tracer in analytical techniques. Its chemical properties and reactivity are similar to other chloroaniline derivatives, but the presence of the carbon-13 isotope allows for more precise and detailed studies in various scientific fields .
Properties
Molecular Formula |
C6H7Cl2N |
---|---|
Molecular Weight |
169.99 g/mol |
IUPAC Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine;hydrochloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
DRGIDRZFKRLQTE-BVNCJLROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.Cl |
Origin of Product |
United States |
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